1,1-Bis(trimethylsilyl)ethanol

Description

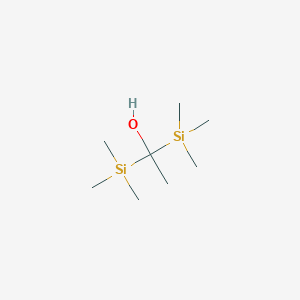

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(trimethylsilyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22OSi2/c1-8(9,10(2,3)4)11(5,6)7/h9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEOBARUYSTQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571858 | |

| Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60609-96-3 | |

| Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,1 Bis Trimethylsilyl Ethanol

Transformations Involving the Hydroxyl Functionality of 1,1-Bis(trimethylsilyl)ethanol

The hydroxyl group in this compound is a primary site for chemical modification, engaging in characteristic alcohol reactions that are modulated by the sterically demanding bis(trimethylsilyl)methyl moiety.

As a β-hydroxysilane, this compound is a prime substrate for the Peterson olefination, a powerful method for the synthesis of alkenes. wikipedia.orgorganicchemistrydata.org This reaction is distinguished by its ability to produce different stereoisomers of the resulting alkene from a single diastereomer of the starting alcohol by choosing either acidic or basic conditions for the elimination step. wikipedia.orgorganic-chemistry.org

Under basic conditions, the elimination proceeds via a concerted syn-elimination pathway. wikipedia.org The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the formation of a transient pentacoordinate silicate (B1173343) intermediate, which then decomposes to furnish the alkene and a silanoxide. wikipedia.org For this compound, this pathway would lead to the formation of 1,1-bis(trimethylsilyl)ethene. Potassium-based reagents are known to effect this elimination rapidly, whereas sodium alkoxides may require heating. wikipedia.org

In contrast, treatment with acid promotes an anti-elimination. organic-chemistry.org This pathway is more analogous to a standard E2 elimination mechanism and results in the opposite stereochemical outcome compared to the base-induced reaction. organicchemistrydata.org The stereospecificity of the Peterson olefination makes it a valuable synthetic tool, allowing for controlled access to specific alkene isomers. organicchemistrydata.orgorganic-chemistry.org

A related thermal elimination process involves the pyrolysis of 1,1-bis(trimethylsilyl)-1-alkanols, which generates silylcarbenes through the elimination of trimethylsilanol. doi.org

Table 1: Conditions and Stereochemical Outcomes for the Peterson Olefination

| Condition | Mechanism | Stereochemical Outcome | Product from this compound |

| Basic (e.g., KH, NaH) | Concerted, via pentacoordinate silicate | syn-elimination | 1,1-Bis(trimethylsilyl)ethene |

| Acidic (e.g., H₂SO₄, TsOH) | E2-like | anti-elimination | 1,1-Bis(trimethylsilyl)ethene |

The hydroxyl group of an alcohol can be "protected" by converting it into a derivative that is unreactive under a specific set of reaction conditions. libretexts.orglibretexts.org A common and versatile method for alcohol protection is the formation of a silyl (B83357) ether. wikipedia.orgwikipedia.org

The conversion of this compound to a silyl ether can be achieved through reaction with a silylating agent, typically a silyl halide such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl). wikipedia.org The reaction is generally carried out in the presence of a base, like imidazole (B134444) or triethylamine (B128534), in an aprotic solvent such as dimethylformamide (DMF). libretexts.orgwikipedia.org The role of the base is to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the hydrochloric acid generated during the reaction. libretexts.org The mechanism proceeds via an SN2-like attack of the alcohol on the silicon atom of the silyl chloride. libretexts.org

Due to the significant steric hindrance imposed by the two trimethylsilyl (B98337) groups adjacent to the hydroxyl function, the silylation of this compound may require more forcing conditions or the use of more reactive silylating agents, such as silyl triflates (e.g., TBS-OTf). wikipedia.org Silyl ethers are valued for their stability across a wide range of conditions, including exposure to many oxidizing and reducing agents, as well as organometallic reagents. libretexts.org Deprotection to regenerate the alcohol is typically accomplished under mild conditions using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with aqueous acid. libretexts.orgharvard.edu

Table 2: Common Reagents for Silyl Ether Formation

| Silylating Agent | Abbreviation | Common Base |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Imidazole, Triethylamine |

| Triisopropylsilyl chloride | TIPS-Cl | Imidazole, Triethylamine |

| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | Imidazole, Triethylamine |

| Trimethylsilyl chloride | TMS-Cl | Triethylamine |

| tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) | TBDMS-OTf | 2,6-Lutidine |

Reactions Involving the Silicon-Carbon Bonds

While robust, the silicon-carbon bonds in this compound can undergo cleavage through specific activation methods.

The Si-C bond is generally resistant to cleavage but can be activated by powerful electrophiles. Research has demonstrated that unactivated Si-C(sp³) bonds can be cleaved chemoselectively using reagents like iodine tris(trifluoroacetate). acs.org This reaction proceeds under mild conditions and is tolerant of various functional groups. acs.org Mechanistic studies, including NMR experiments and DFT calculations, suggest that the process involves a concerted transfer of the alkyl group from the silicon atom to the iodine(III) center, with concurrent formation of a Si-O bond. acs.org This method provides a pathway to transform stable tetraalkylsilanes into more synthetically versatile alcohols. acs.org

Nucleophilic activation of the C-Si bond is another possible transformation. While less common for unactivated bonds, attack at the silicon center can be facilitated by neighboring groups or specific reagents. The unique electronic environment created by two silyl groups on a single carbon can also lead to unusual reactivity. For instance, studies on bis-silyl substituted silylenes show reactivity patterns, such as rearrangements, that are influenced by the steric strain of the bulky silyl substituents. tum.de Furthermore, the cleavage of a Si-Me bond has been observed in a silicon(II) bis(trimethylsilyl)amide system without the need for a transition metal catalyst, highlighting the inherent reactivity within such crowded silicon centers. acs.org

Silyl groups are known to migrate under various conditions, a phenomenon that can be harnessed in organic synthesis. These rearrangements can occur both within a molecule (intramolecular) and between molecules (intermolecular).

Intermolecular silyl migration has been observed under basic conditions, where a silyl group can transfer from one oxygen atom to another. researchgate.net This is particularly relevant in systems containing multiple hydroxyl groups. In the context of this compound, while it possesses only one hydroxyl group, its silylated derivatives could participate in such intermolecular exchanges with other alcohols present in a reaction mixture.

More complex rearrangements involving silyl migrations have also been documented. For example, gold-catalyzed cyclization of certain homopropargylic alcohols proceeds with an unusual silyl migration to afford silylated dihydrofurans. nih.gov DFT studies of this transformation suggest a concerted mechanism where the ligand's steric bulk and functional groups facilitate the silyl migration and C-O bond formation. nih.gov These examples underscore the mobility of silyl groups and their participation in complex reaction cascades.

Mechanistic Studies of 1,1-Bis(trimethylsilyl) Systems Reactivity

The reactivity of systems containing a 1,1-bis(trimethylsilyl) moiety is a subject of detailed mechanistic investigation. The presence of two silicon atoms on a single carbon atom creates significant steric congestion and unique electronic effects that govern the outcomes of their reactions.

In the context of the Peterson olefination, mechanistic studies point to the critical role of a pentacoordinate, hypervalent silicate intermediate in the base-catalyzed syn-elimination pathway. wikipedia.org This mechanistic insight is supported by studies on aza-Peterson olefinations using bis(trimethylsilyl) reagents, which also proceed through a hypervalent silicate intermediate to achieve high stereoselectivity. organic-chemistry.org

The steric strain inherent in 1,1-bis(trimethylsilyl) systems can be a driving force for reactivity. For example, the reaction of a bis-silyl substituted silylene with nitrous oxide resulted in a rearrangement involving a trimethylsilyl group, a transformation attributed to the release of steric strain. tum.de Mechanistic investigations into the electrophilic cleavage of Si-C bonds have elucidated a concerted pathway for the transfer of an alkyl group from silicon to an electrophile, avoiding the formation of a discrete carbocation. acs.org These studies, often supported by computational methods like Density Functional Theory (DFT), provide a deeper understanding of the factors controlling the reactivity of these sterically encumbered and electronically distinct organosilicon compounds. acs.orgnih.gov

Addition Reactions to Silenes and Alkoxysilane Formation

The addition of alcohols to silenes (compounds with a silicon-carbon double bond) is a fundamental reaction that leads to the formation of alkoxysilanes. In the context of this compound, its reaction with a silene would involve the nucleophilic attack of the hydroxyl group onto the electrophilic silicon atom of the Si=C bond. This process results in the formation of a new silicon-oxygen bond and a carbon-hydrogen bond, yielding an alkoxysilane.

The general mechanism for this type of addition reaction proceeds in a stepwise manner. The initial step is the reversible formation of a transient, zwitterionic intermediate or a concerted addition across the double bond. The high reactivity of silenes makes these reactions proceed readily. The resulting alkoxysilane incorporates the bulky 1,1-bis(trimethylsilyl)ethyl group, which can impart specific steric and electronic properties to the final molecule. The polymerization of alkoxysilanes is a complex process that involves hydrolysis and condensation reactions to form siloxane bridges (Si-O-Si). nih.gov The kinetics of these processes are influenced by factors such as the catalyst, solvent, and the nature of the substituents on the silicon atom. nih.gov

Role of β-Silyl Carbocation Intermediates in Stereochemical Outcomes

A cornerstone of organosilicon chemistry is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. scispace.comqub.ac.uk This effect is attributed to hyperconjugation between the carbon-silicon σ-bonding orbital and the empty p-orbital of the carbocation. qub.ac.uk In reactions involving this compound, the formation of a β-silyl carbocation intermediate is a critical mechanistic feature that dictates the stereochemical outcome of the reaction.

When this compound or its derivatives are subjected to conditions that promote the loss of a leaving group from the carbinol carbon, a β-silyl carbocation is generated. The stability of this intermediate is significantly enhanced by the presence of two trimethylsilyl groups. This stabilization allows the intermediate to have a sufficient lifetime to undergo conformational changes or to be attacked by a nucleophile from a specific trajectory, thereby influencing the stereochemistry of the product.

For instance, in nucleophilic substitution reactions, the incoming nucleophile will attack the carbocationic center. The stereochemical course of this attack (i.e., whether it leads to retention or inversion of configuration) is governed by the conformation of the β-silyl carbocation and the nature of the nucleophile and solvent. Studies have shown that the use of tetrakis(pentafluorophenyl)borate (B1229283) as an anion and toluene (B28343) or benzene (B151609) as a solvent allows for the formation of stable β-silyl-stabilized carbocations that show no signs of decomposition after several days at room temperature. scispace.com This stability confirms that such ions are thermodynamically stable in the condensed phase when nucleophilic conditions are minimized. scispace.com

The structure of these carbocations has been investigated, and it is understood that the positive charge resides predominantly on the carbon atom in an open, unbridged structure, with some charge being transferred hyperconjugatively to the silicon. scispace.comscispace.com This open structure is key to understanding the stereochemical outcomes, as it allows for attack from either face of the carbocation plane, although steric hindrance from the bulky trimethylsilyl groups can favor one face over the other.

Kinetic and Computational Analysis of Reaction Pathways

Kinetic and computational studies are invaluable tools for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, these analyses provide insights into the energies of transition states and intermediates, helping to rationalize the observed reaction rates and product distributions. arxiv.org

Computational chemistry, particularly density functional theory (DFT), can be used to model the reaction pathways. arxiv.org For example, the energy profile for the formation of a β-silyl carbocation from a derivative of this compound can be calculated. These calculations can help to quantify the stabilizing effect of the β-silicon atoms and can predict the preferred conformations of the carbocation intermediate.

Kinetic studies, on the other hand, provide experimental data on reaction rates. By systematically varying reaction parameters such as temperature, solvent, and the concentration of reactants, the rate law for the reaction can be determined. This information, in conjunction with computational data, allows for the validation of a proposed reaction mechanism. For instance, kinetic isotope effect studies can be employed to probe the nature of the rate-determining step.

The combination of kinetic and computational approaches has been instrumental in understanding complex reaction networks involving organosilicon compounds. arxiv.org These methods allow for the exploration of potential energy surfaces and the identification of all relevant intermediates and elementary reactions, which is crucial for a detailed analysis of the chemical system. arxiv.org

Stereochemical Control and Diastereoselectivity in Bis(trimethylsilyl) Carbinol Reactions

The presence of two bulky and electronically influential trimethylsilyl groups in bis(trimethylsilyl) carbinols like this compound provides a powerful handle for controlling the stereochemistry of reactions. The steric bulk of the (Me₃Si)₂CH- group can direct the approach of reagents to a specific face of a reacting molecule, leading to high levels of diastereoselectivity.

In reactions where a new stereocenter is formed, the pre-existing stereochemistry of the bis(trimethylsilyl) carbinol can influence the configuration of the new center. This is a common strategy in asymmetric synthesis. For example, the reduction of a ketone containing a bis(trimethylsilyl)methyl group can proceed with high diastereoselectivity due to the steric bias imposed by the silyl groups.

Furthermore, intramolecular reactions of chiral allylsilanes have shown that the diastereoselectivity of cyclization reactions can be reversed by the placement of a benzyloxy group gamma to the silicon moiety. nih.gov This has been attributed to the interaction of the terminal ether oxygen with the incipient β-silyl carbocation, ultimately favoring the formation of the thermodynamically more stable trans product. nih.gov This demonstrates that remote functional groups can play a crucial role in controlling the stereochemical outcome by interacting with key intermediates. nih.govnih.gov

The ability to control diastereoselectivity is of paramount importance in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. The predictable stereochemical outcomes offered by reactions of bis(trimethylsilyl) carbinols make them valuable tools in the arsenal (B13267) of the synthetic organic chemist.

Below is a data table summarizing the influence of substituents on reaction outcomes in related systems, illustrating the principles discussed.

| Reactant/System | Reaction Type | Key Intermediate | Observed Outcome/Selectivity |

| Chiral allylsilanes with N-acyliminium ions | Cyclization | β-Silyl carbocation | Diastereoselectivity reversal with a γ-benzyloxy group nih.gov |

| Biased tert-butyl-substituted cyclohexanes | Solvolysis | β-Silyl carbocation | Antiperiplanar arrangement leads to faster reaction rates scispace.com |

| 1,1-Diphenylethene with triethylsilane and trityl TPFPB | Hydrosilylation | Stable β-Silyl carbocation | Formation of a stable carbocation at room temperature scispace.com |

Applications in Advanced Organic Synthesis

1,1-Bis(trimethylsilyl)ethanol as a Synthetic Intermediate

The strategic placement of two silicon atoms and a hydroxyl group renders this compound a potent precursor for a variety of important synthetic intermediates. The reactivity of this compound can be selectively modulated to afford functionalized alkenes and acylsilanes, or it can be incorporated as a key structural element in the assembly of complex molecular frameworks.

Precursor to Functionalized Alkenes and Acylsilanes

This compound and its derivatives are pivotal starting materials for the synthesis of 1,1-bis(silyl)alkenes and acylsilanes, both of which are highly versatile intermediates in organic chemistry.

The Peterson olefination reaction, a cornerstone of alkene synthesis, can be employed starting from α-silyl carbanions. While not directly starting from this compound, the related species tris(trimethylsilyl)methyllithium, (Me3Si)3CLi, reacts with aldehydes to produce 1,1-bis(trimethylsilyl)alkenes. researchgate.net These 1,1-disilylated alkenes are valuable synthetic reagents because the carbon-silicon bonds can be selectively cleaved by various electrophiles in a regio- and stereoselective manner, leading to a variety of functionalized alkenes. researchgate.netrsc.org For instance, the reaction of 1,1-bis(trimethylsilyl)-2-phenylethylene with acyl chlorides in the presence of aluminum chloride yields α-silyl-α,β-unsaturated enones with high E-stereoselectivity. researchgate.net

Furthermore, 1,1-bis(trimethylsilyl)alkan-1-ols, which can be conceptually derived from the corresponding aldehydes and a silyl (B83357) anion, serve as direct precursors to acylsilanes. oup.com The oxidation of 1,1-bis(trimethylsilyl)alkan-1-ols provides a direct route to the corresponding acylsilanes. oup.comgelest.com For example, treatment of a 1,1-bis(trimethylsilyl)alkan-1-ol with t-butyl hypochlorite (B82951) affords the acylsilane in good yield. oup.com Acylsilanes are valuable synthetic intermediates due to the unique reactivity of the carbonyl group adjacent to the silicon atom, which can undergo various transformations including nucleophilic additions, reductions, and rearrangements. gelest.comscielo.br The dithiane route also represents a widely used methodology for the synthesis of acylsilanes from aldehydes, further highlighting the importance of the aldehyde functional group which is masked in this compound as a hydroxymethyl group. scielo.br

The following table summarizes the transformation of this compound derivatives into functionalized alkenes and acylsilanes:

| Starting Material Derivative | Reagent(s) | Product Type | Ref. |

| (Me3Si)3CLi + Aldehyde | - | 1,1-Bis(trimethylsilyl)alkene | researchgate.net |

| 1,1-Bis(trimethylsilyl)alkene | RCOCl, AlCl3 | α-Silyl-α,β-unsaturated enone | researchgate.net |

| 1,1-Bis(trimethylsilyl)alkan-1-ol | t-Butyl hypochlorite | Acylsilane | oup.com |

| 1,1-Bis(trimethylsilyl)alkan-1-ol | NBS | α-Bromoacylsilane | oup.com |

Building Block for Complex Molecular Architectures

The trimethylsilyl (B98337) group can serve as a removable auxiliary to induce asymmetry in the synthesis of complex molecules. acs.org While the direct use of this compound as a building block for complex architectures is not extensively documented in the provided search results, the underlying principle of using silylated intermediates is well-established. The steric bulk and electronic effects of the trimethylsilyl groups can control the stereochemical outcome of reactions, and their subsequent removal provides access to the desired target molecule.

The synthesis of symmetrical and unsymmetrical (E)-stilbenes and (E,E)-1,4-diarylbuta-1,3-dienes has been achieved using cyclic gem-bis(silyl)ethenes as building blocks in sequential palladium-catalyzed Heck arylation–Hiyama cross-coupling reactions. researchgate.net This demonstrates the utility of bis(silyl)alkene platforms, which can be derived from precursors like this compound, in constructing complex conjugated systems. researchgate.net The silylative coupling of olefins with vinyl-substituted silicon compounds is an efficient method for synthesizing alkenylsilanes, which are key scaffolds for further transformations. rsc.orgresearchgate.net

Strategic Use in Chiral Synthesis Utilizing Trimethylsilyl Groups

The trimethylsilyl group plays a significant role in asymmetric synthesis, where it can act as a chiral auxiliary or influence the stereochemical course of a reaction.

A key concept is the "memory of chirality," where the chirality of a starting material is transferred to the product through a conformationally stable intermediate. The presence of a trimethylsilyl group can stabilize such intermediates. For example, the Friedel–Crafts alkylation of chiral α-aryl alcohols containing a trimethylsilyl group proceeds with a high degree of chiral transfer. d-nb.info This is attributed to the hyperconjugation of the C-Si bond, which stabilizes the carbocation intermediate and restricts its rotation, thereby preserving the original chirality. d-nb.info

While not directly involving this compound, the synthesis of enantiomerically pure N-sulfinyl propargylamines utilizes (trimethylsilyl)ethynyllithium (B1587094) in a key step. beilstein-journals.org The diastereoselective addition of this silylated nucleophile to chiral N-sulfinylimines is a crucial part of the synthetic strategy. beilstein-journals.org This highlights the broader utility of trimethylsilyl groups in controlling stereochemistry.

Furthermore, chiral trimethylsilylated C2-symmetrical diamines have been developed as derivatizing agents for determining the enantiomeric excess of chiral alcohols via NMR spectroscopy. beilstein-journals.org The synthesis of these chiral diamines often involves the introduction of trimethylsilyl groups onto a chiral backbone. beilstein-journals.org

Contribution to Modern Protecting Group Chemistry via Silylation

The trimethylsilyl (TMS) group is one of the most common protecting groups for alcohols in organic synthesis. wikipedia.orgwikipedia.orggelest.com The hydroxyl group of this compound can be considered as a model for silylation reactions, and the principles of silyl ether formation are directly applicable.

Silylation involves the conversion of a hydroxyl group into a silyl ether, which is generally more stable to a variety of reaction conditions, particularly basic media. wikipedia.orguchicago.edu The introduction of a silyl group also increases the volatility of the compound, which is advantageous for analysis by gas chromatography and mass spectrometry. wikipedia.org

A variety of reagents are available for the introduction of the trimethylsilyl group. Common silylating agents include:

Trimethylsilyl chloride (TMSCl): Often used in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. wikipedia.orggelest.com

Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent that produces the neutral byproduct acetamide. wikipedia.orgwikipedia.org

Hexamethyldisilazane (HMDS): Another common reagent that releases ammonia (B1221849) as a byproduct. wikipedia.orgresearchgate.net

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A highly reactive silylating agent. mdpi.com

The choice of silylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. researchgate.netmdpi.com For instance, the silylation of benzodiazepines for forensic analysis by GC-MS has been optimized by studying the effects of different silylating agents, solvents, and reaction temperatures. mdpi.com

The removal of the silyl protecting group (deprotection) is typically achieved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgharvard.edu The ease of both introduction and removal makes silyl ethers excellent temporary protecting groups. uchicago.edu

The following table provides an overview of common silylating agents and their characteristics:

| Silylating Agent | Abbreviation | Byproduct | Typical Conditions | Ref. |

| Trimethylsilyl chloride | TMSCl | HCl | Base (e.g., NEt3, pyridine) | wikipedia.orggelest.com |

| Bis(trimethylsilyl)acetamide | BSA | Acetamide | Neat or in a solvent | wikipedia.orgwikipedia.org |

| Hexamethyldisilazane | HMDS | NH3 | Neat or with catalyst | wikipedia.orgresearchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Varies | mdpi.com |

A novel, base-free method for the protection of alcohols as silyl ethers has been developed using N,N-dimethyl(tris(trimethylsilyl)silyl)methaneamide. rsc.org This reaction proceeds at elevated temperatures or under acid catalysis at ambient temperature, offering a mild alternative to traditional silylation methods. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Spectroscopic Techniques for Investigating Reaction Mechanisms and Intermediates

Spectroscopic methods are indispensable tools for probing the intricate details of chemical reactions. They allow researchers to monitor the transformation of reactants into products in real-time, detect short-lived intermediates, and deduce the underlying mechanisms.

Time-resolved spectroscopy is a powerful technique for studying extremely short-lived reaction intermediates that are otherwise impossible to observe using conventional methods. mcmaster.ca In the context of silicon chemistry, this technique has been instrumental in detecting transient species such as silylenes and silyl (B83357) radicals. mcmaster.caresearchgate.net

Research into the reactions of transient silylenes with alcohols has provided detailed mechanistic insights. acs.org Studies have shown that the reaction proceeds through the initial formation of a silylene-alcohol Lewis acid-base complex. researchgate.netacs.org These complexes, which are key intermediates in the formal O-H insertion reaction, have been directly detected and characterized in solution using laser flash photolysis. acs.org For example, the kinetic behavior of dimethylsilylene (SiMe₂) and diphenylsilylene (SiPh₂) in the presence of alcohols like methanol (B129727) and tert-butanol (B103910) is consistent with the formation of these intermediate complexes. acs.org The subsequent steps involve catalytic proton transfer by a second alcohol molecule, which is often much faster than unimolecular rearrangement within the complex. acs.org The use of time-resolved gas-phase studies and advanced analytical techniques like quadrupole time-of-flight (QTof) high-resolution mass spectrometry can further help in identifying radical adducts, confirming the involvement of transient species in the reaction chain. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and mechanistic investigation in organic and organometallic chemistry. beilstein-journals.org For silylated compounds like 1,1-Bis(trimethylsilyl)ethanol, ¹H, ¹³C, and ²⁹Si NMR provide a wealth of information about the molecular structure, connectivity, and chemical environment of the nuclei. acs.orgnih.gov

NMR is routinely used to monitor the progress of silylation reactions. For instance, the conversion of an alcohol to its trimethylsilyl (B98337) ether can be followed by observing the disappearance of the alcohol's hydroxyl proton signal and the appearance of new signals corresponding to the trimethylsilyl (TMS) group protons, typically around 0 ppm relative to a TMS standard. libretexts.orgrsc.org The integration of ¹H NMR signals allows for the quantitative determination of product yields. rsc.org

In mechanistic studies, NMR helps characterize key intermediates and products. For example, ²⁹Si NMR is particularly sensitive to the electronic environment of the silicon atom. The chemical shift of the silicon nucleus can distinguish between different types of silylated species. acs.orgnih.gov Studies on related silole anions have shown that the ²⁹Si chemical shift changes significantly upon silylation, moving from approximately 68 ppm in the dianion to around -13 ppm in the trimethylsilyl-substituted anion. nih.gov

Furthermore, NMR is a powerful tool for stereochemical assignment. researchgate.net Chiral silylated derivatizing agents, such as C₂-symmetrical diamines, can be used to convert chiral alcohols into diastereomeric mixtures. beilstein-journals.org The resulting diastereomers exhibit distinct signals in the ¹H or ³¹P NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol. beilstein-journals.org The chemical shift differences (Δδ) between the diastereomers are influenced by the specific interactions between the chiral agent and the alcohol's substituents. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Ethanol and a Silylated Derivative.

| Functional Group | Compound | Chemical Shift (δ) Range (ppm) | Multiplicity |

| CH₃ | Ethanol | ~1.2 | Triplet |

| CH₂ | Ethanol | ~3.7 | Quartet |

| OH | Ethanol | Variable | Singlet (broad) |

| Si(CH₃)₃ | Tetramethylsilane (TMS) | 0 (Reference) | Singlet |

| Data sourced from general NMR principles. libretexts.org |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and structure of compounds through the analysis of their fragmentation patterns upon ionization. libretexts.org For volatile compounds like silyl ethers, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. Trimethylsilylation is a common derivatization technique used to increase the volatility and thermal stability of alcohols, making them suitable for GC-MS analysis. researchgate.net

Under Electron Ionization (EI), the trimethylsilyl derivatives of alcohols undergo characteristic fragmentation, providing structurally significant information. researchgate.net The mass spectrum of an alcohol typically shows a weak or absent molecular ion peak ([M]⁺•). libretexts.orgdocbrown.info However, its TMS ether displays more informative fragments. Common fragmentation pathways include:

Loss of a methyl radical: The [M-15]⁺ ion, resulting from the loss of a CH₃ group from a trimethylsilyl moiety, is almost always observed and is often a prominent peak.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a major fragmentation route. For a TMS ether of a primary alcohol, this leads to the formation of a stable oxonium ion, [CH₂=O-Si(CH₃)₃]⁺ (m/z 103). For secondary alcohols, a corresponding substituted oxonium ion is formed.

Rearrangement ions: Ions containing silicon, such as the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, are characteristic features in the mass spectra of TMS derivatives.

Mass spectrometry is also crucial for differentiating between isomers. uva.nlresearchgate.net While positional isomers may have very similar mass spectra, the relative abundances of certain fragment ions can be used for distinction. aip.orgnist.gov For example, studies on the TMS derivatives of isomeric diols have shown that the relative intensities of key ions can vary significantly, allowing for unambiguous identification. researchgate.net In some cases, derivatization improves the chromatographic separation of isomers, which, combined with their mass spectra, facilitates their differentiation. uva.nl

Table 2: Characteristic Mass-to-Charge Ratios (m/z) in the EI-MS of Trimethylsilyl Ethers of Alcohols.

| m/z | Ion/Fragment | Significance |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from TMS, very common. |

| 103 | [CH₂=O-Si(CH₃)₃]⁺ | Characteristic for TMS ethers of primary alcohols. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a hallmark of TMS derivatives. |

| Data compiled from fragmentation studies. researchgate.net |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and monitor their transformations during a chemical reaction. acs.org These two techniques are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is better for analyzing homo-nuclear bonds. acs.org

In the context of the silylation of this compound, FTIR is particularly useful for tracking the key functional group change. The parent alcohol exhibits a characteristic broad and intense absorption band in the region of 3400–3650 cm⁻¹ due to the O-H stretching vibration. libretexts.org The breadth of this peak is a result of hydrogen bonding between alcohol molecules. libretexts.org

Upon successful silylation and formation of the corresponding trimethylsilyl ether, this O-H band disappears completely from the spectrum. researchgate.net Concurrently, new characteristic bands appear, most notably a strong band corresponding to the Si-O-C stretching vibration, typically observed around 1100 cm⁻¹. researchgate.net The disappearance of the reactant's key band and the appearance of the product's characteristic band provide clear evidence that the functional group transformation has occurred. researchgate.net Raman spectroscopy can provide complementary information, particularly regarding the Si-C and C-C skeletal vibrations of the molecule. researchgate.netarizona.edu

Table 3: Key FTIR Absorption Frequencies for Alcohol Silylation.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance/Disappearance |

| O-H (Alcohol) | Stretch, H-bonded | 3650 - 3400 (broad) | Disappears |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Shifts |

| Si-O-C (Silyl Ether) | Stretch | ~1100 (strong) | Appears |

| Si-C (in TMS) | Stretch/Rock | 1250, ~840 | Appears |

| Data sourced from spectroscopic principles. libretexts.orgresearchgate.net |

Structural Analysis through Crystallography and Electron Diffraction of Derivatives

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography and gas-phase electron diffraction provide precise data on the three-dimensional arrangement of atoms, including bond lengths and angles. rsc.orgweizmann.ac.il This information is fundamental to understanding the steric and electronic properties of molecules.

The presence of two bulky trimethylsilyl groups attached to the same or adjacent atoms, as in derivatives of this compound, imposes significant steric constraints that dictate the molecule's conformation and influence its bond parameters. Structural studies on a variety of bis(trimethylsilyl) compounds provide insight into these features.

Gas-phase electron diffraction studies on molecules like bis(trimethylsilyl)amine ([(CH₃)₃Si]₂NH) and bis(trimethylsilyl)methane (B1329431) ([CH₂(Si(CH₃)₃)₂]) have revealed unusually large bond angles at the central atom. wikipedia.orgacs.org For example, the Si-N-Si bond angle in bis(trimethylsilyl)amine is 125.5°, and the Si-C-Si angle in bis(trimethylsilyl)methane is also significantly larger than the standard tetrahedral angle. wikipedia.orgacs.org This widening of the angle is a mechanism to relieve the steric strain between the two bulky trimethylsilyl groups.

In the solid state, X-ray crystallography of various metal complexes containing bis(trimethylsilyl)amide or related ligands confirms these large angles. nih.govacs.org For instance, in a nickel complex, the N-Ni-N angles involving the bis(trimethylsilyl)amide ligands are around 117-121°. nih.gov

The conformation of the two trimethylsilyl groups relative to each other is also a key structural feature. Electron diffraction data for bis(trimethylsilyl)methyl-lithium suggests a conformation where the SiMe₃ groups are slightly twisted away from a fully eclipsed position when viewed along the Si-Si axis. rsc.org This staggered arrangement helps to minimize non-bonded interactions between the methyl groups of the two different silicon atoms. The bonding parameters determined from these studies, such as Si-C and Si-N bond lengths, are crucial for calibrating theoretical models and understanding the electronic nature of these sterically crowded systems. rsc.orgwikipedia.orgresearchgate.net

Table 4: Selected Structural Parameters of Analagous Bis(trimethylsilyl) Compounds.

| Compound | Method | Central Angle | Value (°) | Si-X Bond Length (pm) | Reference |

| [(CH₃)₃Si]₂NH | Electron Diffraction | ∠Si-N-Si | 125.5 | 173.5 (Si-N) | wikipedia.org |

| Li[CH(SiMe₃)₂] | Electron Diffraction | ∠Si-C-Si | 119.0 | 189.2 (Si-C) | rsc.org |

| [((CH₃)₃Si)₂N]₂Be | Electron Diffraction | ∠N-Be-N | - | 156.2 (Be-N) | scispace.com |

| This table presents data from related bis(trimethylsilyl) systems to infer structural trends. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in understanding the electronic structure and reactivity of 1,1-Bis(trimethylsilyl)ethanol and related silylated compounds. mdpi.commdpi.com These computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allow for the detailed examination of molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions. mdpi.comacs.org

For instance, theoretical studies on the addition of alcohols to silenes—compounds containing a silicon-carbon double bond—have been performed at the B3LYP/6-31G(d) and MP2/6-31G(d) levels of theory. acs.org These calculations are crucial for understanding the formation of silylated alcohols like this compound. The formation of initial complexes between reactants, a critical first step in many reactions, has also been a focus of theoretical investigations. mdpi.com The existence and nature of these weakly bonded initial complexes, which can be either nucleophilic or electrophilic, are dictated by the relative energy levels of the interacting orbitals and are essential for a comprehensive understanding of reaction pathways. mdpi.com

The electronic properties of the reagents involved in such reactions are often characterized through topological analysis of the Electron Localization Function (ELF) and Natural Population Analysis (NPA). mdpi.com These methods provide a quantitative picture of the electron distribution and help in classifying reagents as electrophiles or nucleophiles. mdpi.com

Table 1: Computational Methods in Organosilicon Chemistry

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Characterization of reactive potential energy surfaces, electronic structure analysis. mdpi.comd-nb.info | mdpi.comd-nb.info |

| Møller-Plesset Perturbation Theory (MP2) | Calculation of electron correlation effects, determination of accurate structural and energetic parameters. mdpi.comacs.org | mdpi.comacs.org |

| Electron Localization Function (ELF) | Topological analysis of electron density to understand chemical bonding. mdpi.com | mdpi.com |

| Natural Population Analysis (NPA) | Analysis of charge distribution within a molecule. mdpi.com | mdpi.com |

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling plays a pivotal role in elucidating the mechanisms of reactions involving silylated compounds. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.gov For example, in the addition of alcohols to silenes, computational studies have revealed that the reaction barriers are significantly lower for the reaction with a dimeric form of the alcohol compared to the monomeric form. acs.org This suggests a mechanism involving a hydrogen-bonded alcohol dimer. acs.org

The study of transition states is of primary interest as they are key to determining the products of a reaction. mdpi.comharvard.edu Theoretical models can predict the geometries and energies of these high-energy structures, providing insights that are often difficult to obtain experimentally. nih.govharvard.edu For instance, in the Baeyer-Villiger oxidation of certain ketones, DFT calculations have been used to model the transition states and explain the observed product selectivity. nih.gov These models can account for subtle electrostatic interactions that influence the reaction outcome. nih.gov

The development of new computational methods and their application in mechanistic studies is an active area of research, with a focus on improving accuracy and efficiency for complex chemical reactions. rsc.orgethz.ch

Investigation of Silicon Electronic Effects (e.g., β-Silyl Effect)

The presence of a silicon atom β to a developing positive charge on a carbon atom leads to a significant stabilization known as the β-silyl effect. scispace.com This electronic effect is a manifestation of σ-π conjugation, where the high-energy C-Si σ-bonding orbital overlaps with the empty p-orbital of the carbocation. scispace.comwikipedia.org This interaction lowers the energy of the transition state, accelerating reactions that proceed through a carbocationic intermediate. wikipedia.org

The magnitude of the β-silyl effect is influenced by the geometry of the system; it is maximized when the C-Si bond and the empty p-orbital are antiperiplanar. scispace.comwikipedia.org Computational studies have been instrumental in quantifying this effect and distinguishing it from other electronic contributions like induction. scispace.com For example, calculations have shown that when the C-Si bond is orthogonal to the p-orbital, the β-silyl effect essentially disappears, leaving only the inductive effect. scispace.com

The β-silyl effect is a determining factor in the regioselectivity of various reactions, such as the Pauson-Khand reaction of alkynylsilanes with allenes. researchgate.net It has also been shown to influence the reactivity of α-boryl silanes in cross-coupling reactions. nih.gov While the β-effect describes stabilization, an α-silicon atom can have a destabilizing effect on an adjacent carbocation. wikipedia.org

Conformational Analysis and Stability Predictions for Silylated Alcohols

Conformational analysis of silylated alcohols is crucial for understanding their reactivity and physical properties. Computational methods are widely used to predict the stable conformations and the energy barriers between them. unibo.it For silylated compounds, the elongated Si-C bond distance can reduce steric hindrance compared to their carbon analogues, influencing the conformational preferences. nih.govucl.ac.uk

In solution, the conformational equilibrium of molecules can be investigated using a combination of NMR spectroscopy and theoretical calculations. acs.orgresearchgate.net For example, by comparing experimentally measured NMR parameters, such as coupling constants, with values calculated for different conformations, the population of each conformer can be estimated. researchgate.net

Theoretical studies on the conformations of substituted cyclohexanes, which serve as models for more complex systems, have shown that the presence of silyl (B83357) groups can significantly alter the conformational equilibrium. ucl.ac.uk The interplay of steric and electronic effects, including dipole-dipole interactions, governs the relative stability of different chair and twist-boat conformations. ucl.ac.uk This knowledge is essential for predicting the three-dimensional structure and, consequently, the chemical behavior of silylated alcohols.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for 1,1-Bis(trimethylsilyl)ethanol and Analogs

While established methods for the synthesis of 1,1-bis(trimethylsilyl)alkan-1-ols exist, such as the Kuwajima acylsilane synthesis, there is a continuous drive towards more efficient, selective, and sustainable synthetic routes. wikipedia.org Future research is likely to focus on the development of novel catalytic systems that can streamline the synthesis of this compound and its analogs from readily available starting materials.

One promising avenue is the exploration of ruthenium-hydride complex catalyzed reactions. For instance, a selective silylative coupling cyclization has been used to synthesize 1,1-bis(alkoxydimethylsilyl)ethenes, which can subsequently react with alcohols. thieme-connect.com Adapting such catalytic systems for the direct synthesis of this compound could offer a more atom-economical approach.

Furthermore, the development of methods for producing functionalized analogs is a key area of interest. Research into the synthesis of complex derivatives, such as 1,1´-bis[tris(trimethylsilyl)methyl]alkylferrocenes, highlights the capability to construct intricate molecular architectures based on a bis-silylated core. acs.orgd-nb.info Future work may focus on creating a broader library of this compound analogs with diverse functional groups, which would expand their utility as versatile building blocks in organic synthesis. rsc.orgcymitquimica.com This includes the synthesis of derivatives like divinyl-1-oxaspiro[m.4]alkan-2-ols from related bis(trimethylsilyl) compounds, indicating the potential for complex molecular transformations. researchgate.netthieme-connect.com

Exploration of New Catalytic Applications in Stereoselective Synthesis

The stereochemical environment created by the two trimethylsilyl (B98337) groups in this compound makes it and its derivatives intriguing candidates for applications in stereoselective catalysis. The bulky silyl (B83357) groups can enforce a specific spatial arrangement in transition states, potentially leading to high levels of stereocontrol in chemical reactions.

Future research will likely investigate the use of metal complexes bearing alkoxide ligands derived from this compound as catalysts in asymmetric synthesis. The unique steric and electronic properties of such ligands could influence the outcome of catalytic processes. researchgate.netacs.org For example, iridium-catalyzed silylation of secondary C(sp3)−H bonds in secondary alcohols has been shown to produce anti-1,3-diols with high stereoselectivity. nih.gov Exploring similar transformations where the silylated alcohol itself acts as a chiral auxiliary or ligand is a logical next step.

Moreover, palladium-catalyzed reactions involving bis(trimethylsilyl) compounds are an active area of research. acs.orgnih.govresearchgate.net The development of catalytic systems that can utilize this compound or its derivatives in stereoselective cross-coupling reactions or insertion reactions holds significant promise. researchgate.net The dynamic kinetic resolution of alcohols through enantioselective silylation, which combines a transition-metal racemization catalyst with a copper-based silylation catalyst, demonstrates the potential for creating chiral silyl ethers from racemic alcohols. d-nb.info Applying such principles to reactions involving this compound could open up new pathways to enantiomerically pure organosilicon compounds. beilstein-journals.org

Integration into Advanced Materials Science and Nanotechnology (e.g., CVD precursors, dendrimers)

The volatility and thermal stability of organosilicon compounds make them attractive precursors for Chemical Vapor Deposition (CVD) processes used in the fabrication of advanced materials. While compounds like bis(trimethylsilyl)amine (HMDS) and bis-trimethylsilylmethane are already utilized as CVD precursors for depositing silicon-based thin films, the potential of this compound in this area remains largely unexplored. wikipedia.orgresearchgate.net Future research is expected to evaluate this compound as a single-source precursor for Si-O-C-H composite films, which are of interest for applications such as low-dielectric-constant materials in microelectronics. researchgate.netscispace.comresearchgate.netacs.org The presence of oxygen within the molecule could offer advantages in controlling the composition and properties of the deposited films. acs.org

In the realm of nanotechnology, dendrimers represent a class of highly branched, well-defined macromolecules with applications in drug delivery, catalysis, and materials science. kemdikbud.go.id The synthesis of radially layered poly(amidoamine-organosilicon) (PAMAMOS) dendrimers, which feature hydrophilic interiors and hydrophobic organosilicon exteriors, showcases a powerful strategy for creating novel nanomaterials. kemdikbud.go.idacs.org These structures are built up from PAMAM precursors and organosilicon reagents. acs.org Future work could focus on incorporating this compound or its functionalized analogs as building blocks to create new types of dendrimers with unique properties. researchgate.netkoreascience.kr The gem-disilyl motif could be used to control the branching and surface characteristics of the resulting dendritic structures, leading to novel materials with tailored functionalities. researchgate.net

Interdisciplinary Research Frontiers (e.g., Organometallic Chemistry, Supramolecular Chemistry)

The future of this compound research will increasingly lie at the interface of traditional organic chemistry and other scientific fields, particularly organometallic and supramolecular chemistry.

In organometallic chemistry, the alkoxide derived from this compound can serve as a bulky, sterically demanding ligand for a variety of metal centers. researchgate.net The investigation of organometallic complexes featuring such bis(silyl)alkoxide ligands is an emerging area. acs.orgchemrxiv.org These complexes could exhibit unusual coordination geometries and reactivity patterns, driven by the steric hindrance of the geminal trimethylsilyl groups. nih.gov Research into the synthesis and reactivity of such complexes could lead to the discovery of new catalysts or materials with unique electronic and magnetic properties. oup.comacs.org

Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly, offers another exciting frontier. bbau.ac.inrsc.orgsupramolecularevans.com The this compound molecule, with its hydroxyl group capable of hydrogen bonding and its bulky, lipophilic silyl groups, possesses the fundamental characteristics of an amphiphilic building block. This could be exploited in the design of novel supramolecular architectures such as gels, liquid crystals, or molecular capsules. rsc.org For instance, partially PEGylated PAMAM dendrimers have been shown to form supramolecular complexes for drug delivery. nih.gov By analogy, self-assembling systems based on this compound and its derivatives could be designed to form specific, functional nano- and microstructures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.